S-acetyl-PEG4-alcohol
Overview
Description
S-acetyl-PEG4-alcohol is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs , which are molecules that can degrade target proteins . The molecular weight of S-acetyl-PEG4-alcohol is 252.33 g/mol .
Synthesis Analysis
S-acetyl-PEG4-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of S-acetyl-PEG4-alcohol is C10H20O5S . Its exact mass is 252.10 and its molecular weight is 252.330 . The elemental analysis shows that it contains C, 47.60; H, 7.99; O, 31.70; S, 12.71 .Chemical Reactions Analysis
S-acetyl-PEG4-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
S-acetyl-PEG4-alcohol has a molecular weight of 252.33 g/mol . It appears as a liquid that is colorless to light yellow . It has a SMILES notation of CC(SCCOCCOCCOCCO)=O .Scientific Research Applications
Thermoresponsive Polymers : S-acetyl-PEG4-alcohol derivatives have been studied for their thermoresponsive properties. These polymers, such as poly(vinyl alcohol) co-polymers, exhibit reversible solubility behavior, making them useful for controlled drug delivery and cellular uptake. Their thermal transition temperatures can be tuned to be physiologically relevant (Congdon, Shaw, & Gibson, 2015).
Nanocatalysts in Chemical Synthesis : S-acetyl-PEG4-alcohol has been incorporated in the preparation of nanocatalysts. For instance, Fe3O4@PEG core/shell nanoparticles, which use a derivative of PEG, have been developed as efficient, green catalysts for the acetylation of amines and alcohols under solvent-free conditions (Veisi, Nikseresht, Rostami, & Hemmati, 2019).
Drug Delivery Systems : Modified PEG molecules, such as acetylated or acrylated PEG, can form spherical nanoparticles in water at room temperature, which are excellent for drug delivery applications. This modification enhances the drug loading content and anticancer efficacy in vitro and in vivo while reducing the inherent toxicity of chemotherapeutics (Pang, Wu, Liao, Gu, & Zhang, 2017).
Biodegradable Polymer Composites : S-acetyl-PEG4-alcohol and its derivatives have been used in the creation of biodegradable polymer composites. For example, acetylated kenaf fiber composites incorporating PEG showed improved physical, thermal, and biodegradability properties, making them suitable for applications aimed at reducing environmental pollution (Jung, Song, & Kim, 2021).
Antifouling Coatings : The grafting of PEG onto surfaces, such as Si(100), has been explored for creating antifouling coatings. These coatings are designed to reduce protein adsorption and improve biocompatibility, crucial for biomedical devices and implants (Flavel, Jasieniak, Velleman, Ciampi, Luais, Peterson, Griesser, Shapter, & Gooding, 2013).
Future Directions
properties
IUPAC Name |
S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXNAQDZRWEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetyl-PEG4-alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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